(5-Hydroxy-4-oxo-2-phenylchromen-7-yl) 4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoate
Description
(5-Hydroxy-4-oxo-2-phenylchromen-7-yl) 4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoate is a complex organic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Properties
IUPAC Name |
(5-hydroxy-4-oxo-2-phenylchromen-7-yl) 4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25NO7S/c1-37-13-12-21(29-28(33)34-17-18-8-4-2-5-9-18)27(32)35-20-14-22(30)26-23(31)16-24(36-25(26)15-20)19-10-6-3-7-11-19/h2-11,14-16,21,30H,12-13,17H2,1H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRRQUWTIFFURH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)OC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O)NC(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Hydroxy-4-oxo-2-phenylchromen-7-yl) 4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoate can be achieved through a multi-step process involving the following key steps:
Formation of the Chromen Core: The chromen core can be synthesized through the cyclization of appropriate precursors such as 2-hydroxyacetophenone and benzaldehyde under basic conditions.
Functional Group Modifications:
Attachment of the Butanoate Moiety: The butanoate moiety can be introduced through esterification reactions involving the corresponding carboxylic acid and alcohol derivatives.
Introduction of the Methylsulfanyl and Phenylmethoxycarbonylamino Groups: These groups can be introduced through nucleophilic substitution and amide formation reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(5-Hydroxy-4-oxo-2-phenylchromen-7-yl) 4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The phenyl and methylsulfanyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under anhydrous conditions.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be used under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the oxo group would yield a hydroxyl group.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: As a probe for studying biological processes and as a potential therapeutic agent.
Medicine: As a lead compound for the development of new drugs targeting specific diseases.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (5-Hydroxy-4-oxo-2-phenylchromen-7-yl) 4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoate would depend on its specific molecular targets and pathways. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease processes.
Receptor Binding: The compound may bind to specific receptors and modulate their activity.
Signal Transduction: The compound may interfere with cellular signaling pathways, leading to changes in cell behavior.
Comparison with Similar Compounds
Similar Compounds
(5-Hydroxy-4-oxo-2-phenylchromen-7-yl) 4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoate: This compound is unique due to its specific combination of functional groups and structural features.
Other Chromen Derivatives: Compounds such as flavonoids and coumarins share the chromen core but differ in their functional groups and biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical properties and biological activities compared to other chromen derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
